molecular formula C18H19NO4 B215576 Methyl 4-[(2-phenoxybutanoyl)amino]benzoate

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate

Cat. No. B215576
M. Wt: 313.3 g/mol
InChI Key: HCRUNNDNQPASSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PBAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBAB belongs to the class of benzamides and is used as a synthetic intermediate in the preparation of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable under normal laboratory conditions and can be stored for an extended period. However, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also relatively expensive compared to other benzamides.

Future Directions

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate research include:
1. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
2. Studying the mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to gain a better understanding of its therapeutic effects.
3. Developing new synthetic methods for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to improve its yield and reduce its cost.
4. Studying the pharmacokinetics and pharmacodynamics of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to determine its optimal dosage and administration route.
5. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate and to develop new synthetic methods for its preparation.

Synthesis Methods

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-aminobenzoic acid with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then treated with methyl chloroformate to obtain Methyl 4-[(2-phenoxybutanoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

Product Name

Methyl 4-[(2-phenoxybutanoyl)amino]benzoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 4-(2-phenoxybutanoylamino)benzoate

InChI

InChI=1S/C18H19NO4/c1-3-16(23-15-7-5-4-6-8-15)17(20)19-14-11-9-13(10-12-14)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20)

InChI Key

HCRUNNDNQPASSB-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2

Origin of Product

United States

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